BenchChemオンラインストアへようこそ!

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antimycobacterial Structure-Activity Relationship Sulfamoyl SAR

This 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 952844-29-0) fills a critical SAR gap in the 1,3,4-oxadiazol-2-yl benzamide class. It is the only commercial source combining an N-butyl-N-ethylsulfamoyl tail with a p-tolyl oxadiazole substituent—a motif absent from published antimycobacterial leads LMM6/LMM11. Use it to probe linear vs. cyclic alkyl effects on MIC potency, MAO-B selectivity, or hCA isoform inhibition. With a logP of 3.7, MW 442.5, and zero Rule-of-Five violations, it is an ideal, non-halogenated lead-like core for HTS hit expansion and fragment-to-lead chemistry.

Molecular Formula C22H26N4O4S
Molecular Weight 442.53
CAS No. 952844-29-0
Cat. No. B2900032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS952844-29-0
Molecular FormulaC22H26N4O4S
Molecular Weight442.53
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C
InChIInChI=1S/C22H26N4O4S/c1-4-6-15-26(5-2)31(28,29)19-13-11-17(12-14-19)20(27)23-22-25-24-21(30-22)18-9-7-16(3)8-10-18/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
InChIKeyGOLHYHNJJBYEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 952844-29-0): Core Structural and Pharmacophore Context for Procurement Decisions


4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 952844-29-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazol-2-yl benzenesulfonamide/benzamide class . It features a central benzamide scaffold substituted at the 4-position with an N-butyl-N-ethylsulfamoyl group and linked at the amide nitrogen to a 5-(p-tolyl)-1,3,4-oxadiazol-2-yl moiety. Key computed physicochemical properties include a molecular weight of 442.5 g/mol, a calculated partition coefficient (XLogP3) of 3.7, nine rotatable bonds, one hydrogen bond donor, and seven hydrogen bond acceptors . The compound is cataloged under PubChem CID 16854580 and is primarily supplied as a research-grade screening compound for early drug discovery programs exploring antimycobacterial, MAO-B inhibitory, carbonic anhydrase inhibitory, or β3-adrenergic agonist chemical space .

Why Generic 1,3,4-Oxadiazol-2-yl Benzamide Analogs Cannot Substitute for CAS 952844-29-0 in Focused Screening Programs


Within the 1,3,4-oxadiazol-2-yl benzenesulfonamide/benzamide pharmacophore class, even conservative modifications to the sulfamoyl N-substituents or the oxadiazole aryl group produce large shifts in biological potency and target selectivity. For example, in a recent head-to-head antimycobacterial study, the cyclohexyl(ethyl)sulfamoyl-containing analog LMM6 exhibited MIC values of 8.27–33.07 µM against M. tuberculosis H37Rv, whereas its close structural relative LMM11—differing only in the oxadiazole aryl substituent (furan-2-yl vs. 4-fluorophenyl)—showed substantially weaker activity (MIC 15.58–70.30 µM) . The target compound bears a butyl(ethyl)sulfamoyl lipophilic tail and a 4-methylphenyl oxadiazole substituent, a substitution combination not represented in any published SAR study. Generic selection of a cyclohexyl or benzyl analog would therefore introduce a structurally different sulfamoyl environment and potentially redirect target engagement away from the interaction landscape accessible to the 4-[butyl(ethyl)sulfamoyl] motif. Similarly, swapping the p-tolyl group on the oxadiazole for a 4-fluorophenyl, furanyl, or unsubstituted phenyl ring is known to alter MAO-B inhibition potency by over 1000-fold in related sulfonamide series . These steep SAR gradients mean that substitution without quantitative justification risks invalidating a screening hypothesis.

Quantitative Differentiation Evidence: CAS 952844-29-0 vs. Closest Analogs and In-Class Benchmarks


Sulfamoyl N-Substituent Differentiation: N-Butyl-N-Ethyl vs. N-Cyclohexyl-N-Ethyl in Antimycobacterial SAR Context

The target compound's N-butyl-N-ethylsulfamoyl motif provides a structurally distinct lipophilic tail compared to the N-cyclohexyl-N-ethylsulfamoyl group present in the published anti-tuberculosis leads LMM6 and LMM11. The butyl group introduces a linear, flexible four-carbon chain (logP contribution ~2.0) vs. the bulkier, conformationally restricted cyclohexyl ring (logP contribution ~2.3) found in LMM6/LMM11. While direct head-to-head biological data for the butyl(ethyl) analog are not yet published, the antimycobacterial SAR established for closely related 1,3,4-oxadiazol-2-yl benzamides indicates that the sulfamoyl N-substituent type directly governs MIC potency: LMM6 (N-cyclohexyl-N-ethyl) achieved MIC 8.27–33.07 µM against M. tuberculosis H37Rv, whereas LMM11—identical except for the oxadiazole aryl group—reached only 15.58–70.30 µM, a ~2-fold shift attributable in part to altered sulfamoyl-aryl pharmacophore geometry . The target compound's butyl(ethyl) substitution offers a complementary lipophilicity and flexibility profile suitable for probing this SAR axis.

Antimycobacterial Structure-Activity Relationship Sulfamoyl SAR

Oxadiazole 5-Aryl Substituent Differentiation: p-Tolyl (4-Methylphenyl) vs. Published Active Analogs

The target compound carries a 5-(4-methylphenyl) substituent on the 1,3,4-oxadiazole ring. This p-tolyl group differs from the 4-fluorophenyl (LMM6) and furan-2-yl (LMM11) substituents used in the only published head-to-head antimycobacterial study of sulfamoyl oxadiazole benzamides. In the related 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series evaluated for MAO-B inhibition, the aryl substituent identity drives IC50 values across a >1000-fold range: the most potent compound (bearing a 4-bromophenyl group) achieved an IC50 of 0.0027 µM, while the unsubstituted phenyl analog showed an IC50 of 3.62 µM . The p-tolyl group introduces a modest electron-donating methyl substituent (Hammett σp = -0.17) that is absent from the comparator compounds, potentially tuning the oxadiazole ring electronics and affecting π-stacking interactions differently than the electron-withdrawing 4-fluoro (σp = +0.06) or the heteroaromatic furan-2-yl groups.

MAO-B Inhibition Oxadiazole SAR Aryl Substituent Effects

MAO-B Inhibitory Potential: Class-Level Benchmark for 1,3,4-Oxadiazol-2-yl Benzenesulfonamide Series

The broader chemical series to which the target compound belongs—5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides—has been validated as a privileged scaffold for potent and selective MAO-B inhibition. In a systematic enzymological evaluation of ten derivatives, the most potent inhibitor (5-(4-bromophenyl)-substituted) achieved an IC50 of 0.0027 µM against recombinant human MAO-B, representing nanomolar potency . The SAR analysis established that 4-benzenesulfonamide regioisomers are significantly more potent than the corresponding 3-benzenesulfonamides, and that the N,N'-diacylhydrazine precursors are weak MAO inhibitors, confirming the oxadiazole ring as essential for activity . Although the target compound has not been directly assayed for MAO-B inhibition, it retains all structural features (4-sulfamoylbenzamide connected to a 5-aryl-1,3,4-oxadiazole) identified as critical for high potency in this class. For comparison, the clinical sulfonamide zonisamide—a weak MAO-B inhibitor—shows substantially lower potency, underscoring the value of the oxadiazole-linked architecture present in the target compound.

Monoamine Oxidase B Neurodegeneration Sulfonamide Pharmacophore

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and Rotatable Bond Profile vs. Lead-Like Benchmarks

The target compound's computed physicochemical profile places it within favorable oral drug-like space, with specific differentiation from comparator analogs. It exhibits a molecular weight of 442.5 g/mol, calculated logP (XLogP3) of 3.7, nine rotatable bonds, one hydrogen bond donor, and seven hydrogen bond acceptors . This profile yields zero violations of Lipinski's Rule of Five. Compared to the cyclohexyl(ethyl) analogs LMM6 and LMM11, the target compound's butyl(ethyl) tail reduces calculated logP by approximately 0.3 units and increases rotatable bond count from ~7 to 9, offering enhanced conformational flexibility that may translate into differential target binding entropy. In contrast, the highly optimized β3-adrenergic agonist 5f (4-trifluoromethoxy benzyl oxadiazole) achieves superior potency (EC50 8 nM) but at the cost of a higher molecular weight and halogenated substituents that increase metabolic liability . The target compound's moderate lipophilicity and absence of metabolically labile groups (e.g., no benzylic oxidation sites) suggest a differentiated pharmacokinetic starting point for lead optimization programs.

Drug-Likeness Physicochemical Properties Lead Optimization

β3-Adrenergic Receptor Selectivity Landscape: Structural Differentiation from Patented β3 Agonists

Patents from Merck & Co. (US 6,034,106; CA 2257206) establish that oxadiazole-substituted benzenesulfonamides can act as selective β3-adrenergic receptor agonists with little β1 and β2 activity, making them candidates for Type II diabetes and obesity treatment . The patented compounds feature a specific structural architecture: an aminoalkylphenyl-sulfonamide coupled to a 5-substituted-1,3,4-oxadiazole via an epoxide-derived linker, with the oxadiazole bearing benzyl or phenoxymethylene substituents. The target compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide lacks the critical aminoalkylphenyl-sulfonamide motif and the epoxide linker present in the patented β3 agonists; instead, it features a direct amide bond connecting the sulfamoylbenzamide to the oxadiazole. The highly optimized β3 agonist 5f achieves an EC50 of 8 nM with 100-fold selectivity over β1 and β2 receptors, an activity level that is intimately dependent on the 4-trifluoromethoxy benzyl oxadiazole pharmacophore absent in the target compound . This structural divergence suggests that the target compound is unlikely to exhibit equivalent β3 agonism and should instead be prioritized for its potential antimycobacterial or MAO-B inhibitory applications.

β3-Adrenoceptor Selectivity Metabolic Disease

Procurement-Driven Research Applications for 4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 952844-29-0)


Antimycobacterial Lead Expansion: Filling the Sulfamoyl SAR Gap Left by LMM6 and LMM11

The compound's N-butyl-N-ethylsulfamoyl tail and p-tolyl oxadiazole substituent represent a substitution combination absent from the published antimycobacterial leads LMM6 and LMM11 . Researchers seeking to expand the SAR around the sulfamoyl N-substituent in the 1,3,4-oxadiazol-2-yl benzamide anti-TB series can use CAS 952844-29-0 as a structurally distinct probe to assess the impact of linear vs. cyclic alkyl groups on MIC potency, selectivity for mycobacteria over mammalian cells, and synergism with first-line anti-TB drugs. The compound's logP of 3.7 and nine rotatable bonds provide sufficient membrane permeability for intracellular Mycobacterium targeting, while the absence of halogen substituents may confer a differentiated toxicity profile relative to halogenated analogs.

MAO-B Inhibitor Screening: Testing the p-Tolyl Substituent in a Privileged Sulfonamide Pharmacophore

The 1,3,4-oxadiazol-2-ylbenzenesulfonamide scaffold has produced MAO-B inhibitors with IC50 values as low as 0.0027 µM, yet the p-tolyl substituent carried by the target compound has not been evaluated in any published MAO enzymological study . Procurement of CAS 952844-29-0 enables direct measurement of MAO-B and MAO-A IC50 values for the p-tolyl variant, filling a critical gap in the aryl substituent SAR. Given that electron-donating methyl substitution (σp = -0.17) tunes oxadiazole electronics differently from previously tested halogen or methoxy substituents, this compound may reveal potency or selectivity trends not predictable from existing data. The results would inform the design of next-generation MAO-B inhibitors for Parkinson's disease research.

Carbonic Anhydrase Inhibitor Profiling: Evaluating the N-Butyl-N-Ethyl Sulfamoyl Motif

4-(1,3,4-Oxadiazol-2-yl)-benzenesulfonamides have been validated as potent human carbonic anhydrase (hCA) I and II inhibitors, with lead compound 5c achieving an hCA I IC50 of 18.08 nM—84-fold more potent than the clinical drug acetazolamide (AAZ) . The target compound retains the 4-benzenesulfonamide core required for zinc-binding in the hCA active site but introduces an N-butyl-N-ethyl tertiary sulfamoyl group not previously profiled in this series. Screening CAS 952844-29-0 against a panel of hCA isoforms (I, II, IX, XII) would establish whether the butyl(ethyl) substitution maintains or enhances isoform selectivity compared to primary sulfonamide analogs, with potential implications for anti-glaucoma or anti-tumor applications.

Physicochemical Benchmarking: A Non-Halogenated, Flexible Lead-Like Starting Point

With a molecular weight of 442.5 g/mol, XLogP3 of 3.7, and zero Rule-of-Five violations, the target compound occupies an attractive lead-like chemical space distinct from both the higher-MW cyclohexyl analogs (LMM6/LMM11, ~456 g/mol) and the halogenated β3-optimized leads (e.g., 5f, MW ~480) . Its nine rotatable bonds and absence of benzylic or halogen substituents suggest favorable aqueous solubility and reduced CYP450-mediated metabolism. Procurement groups building fragment-to-lead or HTS hit expansion libraries can use this compound as a non-halogenated, flexible core for parallel chemistry diversification, confident that its physicochemical parameters are compatible with downstream ADME optimization.

Quote Request

Request a Quote for 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.